molecular formula C13H15BrN4O2 B2880497 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide CAS No. 1448124-64-8

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide

Cat. No.: B2880497
CAS No.: 1448124-64-8
M. Wt: 339.193
InChI Key: CRDMIFMQRHGIJI-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a furan ring. Its molecular formula is C12H15BrN4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the dimethylamino group and the furan ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange or amination.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and amines for amination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
  • 5-bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]furan-2-carboxamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the furan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-7-11(8(2)16-13(15-7)18(3)4)17-12(19)9-5-6-10(14)20-9/h5-6H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDMIFMQRHGIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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